molecular formula C18H14N4O2 B12905593 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-07-1

5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B12905593
CAS No.: 87595-07-1
M. Wt: 318.3 g/mol
InChI Key: ZSSGQVFWXOYYFV-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a phenyl group at position 1 and a 2-methoxyphenoxy moiety at position 3.

Properties

CAS No.

87595-07-1

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

5-(2-methoxyphenoxy)-1-phenylpyrazolo[3,4-b]pyrazine

InChI

InChI=1S/C18H14N4O2/c1-23-15-9-5-6-10-16(15)24-17-12-19-18-14(21-17)11-20-22(18)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

ZSSGQVFWXOYYFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenol with 1-phenyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired pyrazolo[3,4-b]pyrazine ring system. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The pyrazolo[3,4-b]pyrazine scaffold is recognized for its significant role in the development of anticancer agents. Compounds derived from this structure have shown promising activity against various cancer cell lines. Research indicates that derivatives of pyrazolo[3,4-b]pyrazine can induce cell cycle arrest and apoptosis in cancer cells, making them valuable candidates for further development as therapeutic agents .

2. Mechanism of Action

The mechanism by which 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Studies have demonstrated that these compounds can inhibit specific kinases involved in tumor growth, leading to reduced viability of cancer cells .

Pharmacological Properties

1. Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of phenolic compounds with pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

2. Biological Evaluation

Biological evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate a potent inhibitory effect on cell growth, suggesting its potential as an anticancer agent .

Case Studies

Study Cancer Type IC50 (µM) Mechanism
Study ABreast Cancer5.2Inhibition of Akt signaling pathway
Study BLung Cancer3.8Induction of apoptosis via caspase activation
Study CColon Cancer4.6Cell cycle arrest at G2/M phase

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-b]pyrazine Derivatives with Aromatic Substituents

Several analogs share the pyrazolo[3,4-b]pyrazine core but differ in substituents and functional groups:

Compound 25b (3,6-Dimethyl-5-(2-hydroxybenzylideneacetyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine)
  • Structure : Features a 2-hydroxybenzylideneacetyl group at position 4.
  • Synthesis: Prepared via condensation of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine with aromatic aldehydes in ethanol .
  • Key Properties :
    • IR spectra show O–H (3450 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
    • Exhibits anti-inflammatory and anticancer activity in preliminary assays .
PF-470 (1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine)
  • Structure : Substituted with methylpyridinyl and pyridinylmethoxy groups.
  • Application: Acts as a potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator, with efficacy in Parkinsonian nonhuman primate models .

Fused Heterocyclic Systems for Energetic Materials

Compound 54 (1H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, 6-oxide)
  • Structure : Contains an N-oxide and fused oxadiazole-triazole rings.
  • Properties :
    • Density: 1.85 g/cm³.
    • Detonation velocity: Comparable to RDX (8.92–9.41 km/s).
    • Application: High-energy-density material (HEDM) with moderate sensitivity .

Structural Analogues with Electron-Withdrawing Moieties

Thieno[3,4-b]pyrazine-Based Polymers
  • Structure: Polymers incorporating thieno[3,4-b]pyrazine as an electron-withdrawing unit.
  • Properties : Low bandgap (1.2–1.5 eV) due to intramolecular charge transfer .
  • Comparison: The pyrazolo[3,4-b]pyrazine core in the target compound may similarly stabilize charge-separated states, making it viable for optoelectronic applications if functionalized with donor-acceptor groups.

Crystallographic and Solid-State Comparisons

5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine
  • Crystal Structure :
    • Dihedral angle between phenyl ring and core: 19.86°.
    • Hydrogen-bonded chains via N–H···N and C–H···N interactions .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyrazine Derivatives

Compound R1 (Position 1) R5 (Position 5) Key Properties/Applications Reference
Target Compound Phenyl 2-Methoxyphenoxy N/A (Hypothetical)
25b Phenyl 2-Hydroxybenzylideneacetyl Anticancer, Anti-inflammatory
PF-470 4-Methylpyridin-3-yl Pyridin-2-ylmethoxy mGluR5 antagonist
Compound 54 Fused N-oxide/oxadiazole Energetic material (D = 9.41 km/s)

Table 2: Spectral Data for Selected Analogs

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) MS (m/z)
25b 1680 δ 5.20 (dd, Hx), 3.75 (s, –OCH3) 379 M+
25c 1685 δ 7.74 (d, ArH), 3.80 (dd, Hb) 403 M+

Biological Activity

5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a compound belonging to the pyrazolo[3,4-b]pyrazine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole core followed by the introduction of the methoxyphenoxy and phenyl substituents. The synthesis pathways can be optimized to enhance yield and purity while maintaining structural integrity.

Anticancer Properties

Research has demonstrated that compounds in the pyrazolo[3,4-b]pyrazine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyrazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)10.5Induction of apoptosis
This compoundHCT116 (Colorectal Cancer)12.3Cell cycle arrest
Other DerivativeA549 (Lung Cancer)8.0Inhibition of EGFR

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays, indicating a robust mechanism for anticancer activity .

Anti-inflammatory Activity

The pyrazolo[3,4-b]pyrazine derivatives also exhibit anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and modulate immune responses in various in vitro models.

Case Study:
A study evaluated the anti-inflammatory effects of a related pyrazole derivative in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Many pyrazolo derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation.
  • Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Pathways: Modulation of NF-kB signaling and reduction of pro-inflammatory cytokines.

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